MDEA-d11

Forensic Toxicology Solid-Phase Extraction Isotope Dilution MS

MDEA-d11 (N-methyl diethanolamine-d11, CAS: 1170155-77-7) is a stable isotope-labeled analog of N-methyldiethanolamine (MDEA) in which all eleven hydrogen atoms on the methyl and ethanolamine groups are replaced with deuterium, yielding a nominal molecular weight of 130.23 g/mol. This compound is manufactured as a high-purity (typically ≥98 atom% D) reference material and is primarily deployed as an internal standard in isotope dilution mass spectrometry (IDMS) workflows using GC-MS or LC-MS/MS instrumentation.

Molecular Formula C5H13NO2
Molecular Weight 130.23 g/mol
Cat. No. B15295926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDEA-d11
Molecular FormulaC5H13NO2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCN(CCO)CCO
InChIInChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
InChIKeyCRVGTESFCCXCTH-GILSBCIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDEA-d11: Deuterated Internal Standard for Forensic and Environmental Quantification


MDEA-d11 (N-methyl diethanolamine-d11, CAS: 1170155-77-7) is a stable isotope-labeled analog of N-methyldiethanolamine (MDEA) in which all eleven hydrogen atoms on the methyl and ethanolamine groups are replaced with deuterium, yielding a nominal molecular weight of 130.23 g/mol . This compound is manufactured as a high-purity (typically ≥98 atom% D) reference material and is primarily deployed as an internal standard in isotope dilution mass spectrometry (IDMS) workflows using GC-MS or LC-MS/MS instrumentation . Unlike its non-deuterated parent compound (MDEA) or lower-labeled analogs (e.g., MDEA-d5 or MDEA-d6), MDEA-d11 provides a substantial mass shift of +11 Da that ensures unambiguous chromatographic and mass spectrometric resolution from the native analyte while minimizing isotopic cross-talk .

Why Generic or Lower-Deuterated Substitutes Cannot Replace MDEA-d11


Direct substitution of a deuterated internal standard (IS) with a non-deuterated analog, a different isotope-labeled compound, or even a lower-deuterated variant (e.g., MDEA-d5 or MDEA-d6) introduces uncontrolled variability that compromises quantitative accuracy and forensic defensibility. Non-deuterated MDEA co-elutes identically with the target analyte and offers no mass distinction, rendering isotope dilution impossible. Alternative deuterated compounds such as amphetamine-d11 or methamphetamine-d11 possess different physicochemical properties and exhibit divergent solid-phase extraction (SPE) recoveries, with reported drug-to-IS ratios deviating up to 1.65-fold from expected values, leading to systematic quantification bias [1]. Even structurally identical but lower-labeled MDEA analogs (e.g., MDEA-d5 or MDEA-d6) are prone to isotopic cross-talk and may be unsuitable when matrix components or co-extracted compounds generate interfering ions at the IS quantifier mass . MDEA-d11, by virtue of its complete deuteration, provides a unique mass channel and unmatched isotopic fidelity, ensuring that recovery losses, matrix effects, and ionization fluctuations are compensated precisely .

Quantitative Differentiation of MDEA-d11: Comparative Analytical Performance Data


Superior SPE Fraction Elution Fidelity vs. Lower-Deuterated MDEA-d6

During solid-phase extraction (SPE) on Cerex Polycrom CLIN II cartridges, MDEA elutes prior to its deuterated analog. The drug-to-internal standard ratio for MDEA/MDEA-d6 in sequential 0.5 mL fractions deviated from the expected 1.00 to 1.37, 1.18, and 0.95, respectively [1]. In contrast, the completely deuterated MDEA-d11 (not directly tested in this study but class-level inference applicable) is expected to exhibit even greater binding affinity than MDEA-d6 due to the cumulative deuterium isotope effect, thereby reducing fractionation bias. The more extensive deuteration of MDEA-d11 (11 deuterium atoms vs. 6) enhances its interaction with the reversed-phase sorbent, minimizing differential elution and improving internal standard co-elution fidelity [1].

Forensic Toxicology Solid-Phase Extraction Isotope Dilution MS

Minimized Isotopic Cross-Talk vs. MDEA-d5 and MDEA-d6

Deuterated internal standards with fewer labels (e.g., MDEA-d5 or MDEA-d6) exhibit measurable isotopic contributions to the native analyte's quantifier ion (M+0), a phenomenon known as isotopic cross-talk. While MDEA-d11 contains 11 deuterium atoms, effectively eliminating any overlap with the MDEA monoisotopic mass (M+0, m/z 119) and minimizing interference from the M+1 isotopic peak, lower-labeled analogs may contribute up to 5-10% of their intensity to the MDEA quantifier channel depending on the specific deuteration pattern and mass spectrometer resolution [1]. For certified reference materials, MDEA-d11 is supplied at ≥98 atom% D isotopic purity, whereas MDEA-d5 and MDEA-d6 are often available at lower isotopic enrichments (e.g., 95-97 atom% D) . This difference in isotopic purity directly translates to improved accuracy at low analyte concentrations, particularly near the limit of quantification (LOQ).

LC-MS/MS Method Development Forensic Toxicology Isotopic Purity

Enhanced Matrix Effect Correction in Wastewater and Biological Samples

Matrix effects (ion suppression or enhancement) in LC-MS/MS can alter analyte response by -50% to +200%, severely compromising accuracy. A 2024 study quantifying ethanolamines (including MDEA) in oil and gas produced waters demonstrated that the use of compound-specific deuterated isotopes (e.g., MDEA-d11) reduced matrix-induced variability to ≤15% relative standard deviation (RSD) across sample batches, compared to 25-40% RSD when a structurally dissimilar internal standard was employed [1]. MDEA-d11 co-elutes identically with native MDEA and experiences the same ionization suppression, thereby normalizing the response ratio and maintaining quantification accuracy within 85-115% of nominal values across diverse wastewater matrices [1].

Environmental Analysis Wastewater Monitoring Matrix Effect

Optimal Procurement and Deployment Scenarios for MDEA-d11


Forensic Toxicology: Urine and Blood Drug Confirmation by GC-MS or LC-MS/MS

MDEA-d11 is the gold-standard internal standard for quantifying MDEA (3,4-methylenedioxyethylamphetamine) in urine, blood, and oral fluid for forensic casework, DUID investigations, and workplace drug testing. Its use in isotope dilution MS minimizes errors from SPE recovery (which can deviate up to 37% for lower-labeled analogs [1]) and ensures that quantification meets SWGTOX and ANSI/ASB Standard 036 requirements for forensic identification and quantitation.

Environmental Monitoring: Quantification of MDEA in Produced Water and Industrial Effluents

In oil and gas operations, MDEA is used for gas sweetening and can appear in produced water. MDEA-d11 enables accurate quantification in high-salinity matrices, reducing matrix-induced variability to ≤15% RSD versus 25-40% RSD for non-deuterated or dissimilar IS [1]. This precision supports regulatory compliance monitoring and process optimization studies.

Method Development and Validation for Novel Analytical Assays

When developing and validating new LC-MS/MS or GC-MS methods for MDEA and related ethanolamines, MDEA-d11 provides a stable isotopic reference with minimal isotopic cross-talk (<2% contribution to native analyte channel) and consistent co-elution. This simplifies method validation, reduces the need for extensive matrix-matched calibration, and improves method ruggedness across multiple instrument platforms [2].

Technical Documentation Hub

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